![molecular formula C14H28O3Si B14262383 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- CAS No. 206255-40-5](/img/structure/B14262383.png)
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is a complex organic compound with a unique structure that includes a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action for 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The silyl ether group can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexanedione: A simpler analog without the silyl ether group.
tert-Butyldimethylsilyl chloride: A common silylating agent used in the protection of hydroxyl groups.
Dimethylsilyl compounds: Other compounds containing dimethylsilyl groups used for similar protective purposes.
Uniqueness
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is unique due to its combination of a diketone structure with a silyl ether group, providing both reactivity and protection in synthetic applications. This dual functionality makes it a valuable compound in advanced organic synthesis .
Properties
CAS No. |
206255-40-5 |
|---|---|
Molecular Formula |
C14H28O3Si |
Molecular Weight |
272.45 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C14H28O3Si/c1-11(15)9-12(16)14(5,6)10-17-18(7,8)13(2,3)4/h9-10H2,1-8H3 |
InChI Key |
YULMECZXADYQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


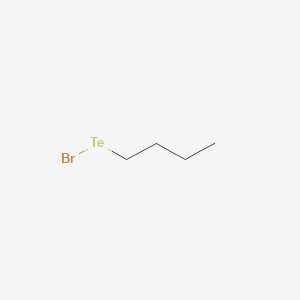
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
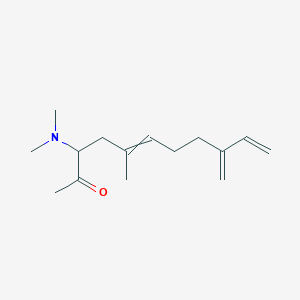

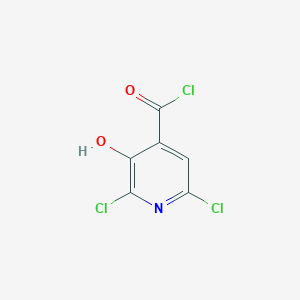
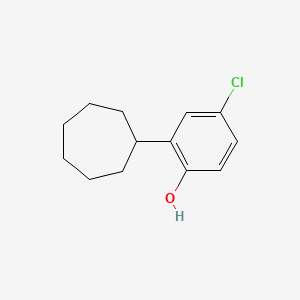
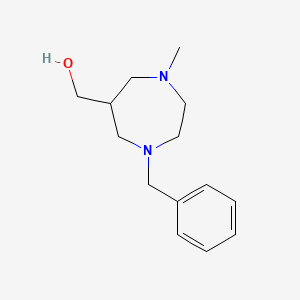
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
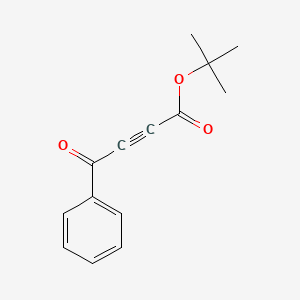
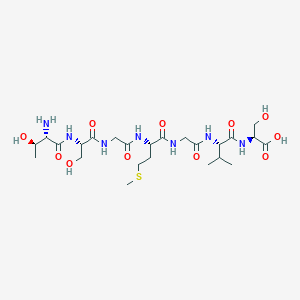
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
